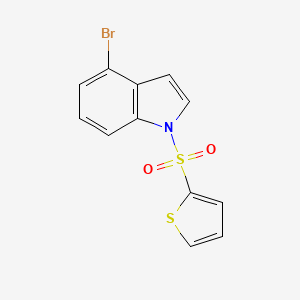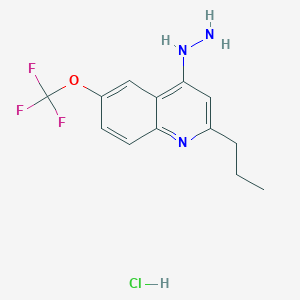![molecular formula C19H23ClN2O2 B15344094 [(1R,2S)-1-(4-aminobenzoyl)oxy-1,2,3,4-tetrahydronaphthalen-2-yl]-dimethylazanium chloride CAS No. 102280-37-5](/img/structure/B15344094.png)
[(1R,2S)-1-(4-aminobenzoyl)oxy-1,2,3,4-tetrahydronaphthalen-2-yl]-dimethylazanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R,2S)-1-(4-aminobenzoyl)oxy-1,2,3,4-tetrahydronaphthalen-2-yl]-dimethylazanium chloride is a complex organic compound with a unique structure that includes an aminobenzoyl group and a tetrahydronaphthalenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-1-(4-aminobenzoyl)oxy-1,2,3,4-tetrahydronaphthalen-2-yl]-dimethylazanium chloride typically involves multiple steps. The process begins with the preparation of the tetrahydronaphthalenyl core, followed by the introduction of the aminobenzoyl group. The final step involves the formation of the dimethylazanium chloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
化学反応の分析
Types of Reactions
[(1R,2S)-1-(4-aminobenzoyl)oxy-1,2,3,4-tetrahydronaphthalen-2-yl]-dimethylazanium chloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
Chemistry
In chemistry, [(1R,2S)-1-(4-aminobenzoyl)oxy-1,2,3,4-tetrahydronaphthalen-2-yl]-dimethylazanium chloride is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential role in cellular processes. Its aminobenzoyl group may interact with biological molecules, making it a candidate for research in enzyme inhibition and protein binding studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of [(1R,2S)-1-(4-aminobenzoyl)oxy-1,2,3,4-tetrahydronaphthalen-2-yl]-dimethylazanium chloride involves its interaction with specific molecular targets. The aminobenzoyl group may bind to enzymes or receptors, modulating their activity. The tetrahydronaphthalenyl moiety may also play a role in stabilizing these interactions, enhancing the compound’s overall efficacy.
類似化合物との比較
Similar Compounds
- [(1R,2S)-1-(4-hydroxybenzoyl)oxy-1,2,3,4-tetrahydronaphthalen-2-yl]-dimethylazanium chloride
- [(1R,2S)-1-(4-methoxybenzoyl)oxy-1,2,3,4-tetrahydronaphthalen-2-yl]-dimethylazanium chloride
- [(1R,2S)-1-(4-chlorobenzoyl)oxy-1,2,3,4-tetrahydronaphthalen-2-yl]-dimethylazanium chloride
Uniqueness
[(1R,2S)-1-(4-aminobenzoyl)oxy-1,2,3,4-tetrahydronaphthalen-2-yl]-dimethylazanium chloride is unique due to its aminobenzoyl group, which imparts specific chemical and biological properties. This distinguishes it from similar compounds that may have different substituents on the benzoyl group, leading to variations in reactivity and application.
特性
CAS番号 |
102280-37-5 |
|---|---|
分子式 |
C19H23ClN2O2 |
分子量 |
346.8 g/mol |
IUPAC名 |
[(1R,2S)-2-(dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C19H22N2O2.ClH/c1-21(2)17-12-9-13-5-3-4-6-16(13)18(17)23-19(22)14-7-10-15(20)11-8-14;/h3-8,10-11,17-18H,9,12,20H2,1-2H3;1H/t17-,18+;/m0./s1 |
InChIキー |
WLRFYCYJZYZANR-CJRXIRLBSA-N |
異性体SMILES |
CN(C)[C@H]1CCC2=CC=CC=C2[C@H]1OC(=O)C3=CC=C(C=C3)N.Cl |
正規SMILES |
CN(C)C1CCC2=CC=CC=C2C1OC(=O)C3=CC=C(C=C3)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol](/img/structure/B15344035.png)






![[(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B15344075.png)


